ethyl 6-cyano-2-(4-methoxybenzamido)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 6-cyano-2-[(4-methoxybenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, a cyano group, a methoxybenzoyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
ethyl 6-cyano-2-[(4-methoxybenzoyl)amino]-6-phenyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-3-32-25(30)22-20-13-14-26(16-27,18-7-5-4-6-8-18)15-21(20)33-24(22)28-23(29)17-9-11-19(31-2)12-10-17/h4-12H,3,13-15H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWMUQZDTAQAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)(C#N)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 6-cyano-2-(4-methoxybenzamido)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be attached through an acylation reaction using 4-methoxybenzoyl chloride and a suitable base.
Formation of the Ethyl Ester: The ethyl ester group can be formed through esterification using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
Ethyl 6-cyano-2-[(4-methoxybenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 6-cyano-2-[(4-methoxybenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-cyano-2-(4-methoxybenzamido)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 6-cyano-2-[(4-methoxybenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:
Ethyl 6-cyano-2-[(4-methoxybenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar in structure but may have different substituents leading to variations in biological activity.
Methyl 6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate: Another benzothiophene derivative with different functional groups, leading to different chemical and biological properties.
The uniqueness of ethyl 6-cyano-2-(4-methoxybenzamido)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Ethyl 6-cyano-2-(4-methoxybenzamido)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and antioxidant activities, based on recent studies and findings.
- Molecular Formula : C26H24N2O4S
- Molecular Weight : 460.5 g/mol
Synthesis
The synthesis of this compound involves multiple steps of chemical reactions, typically starting from simpler thiophene derivatives. The process includes the introduction of cyano and methoxy groups through selective reactions to achieve the desired structure.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The methodology typically involves measuring the diameter of inhibition zones in agar plates after exposure to the compound.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 |
| Escherichia coli | 10 |
The results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH radical scavenging and lipid peroxidation inhibition. The results are summarized in the following table:
| Assay Type | IC50 Value (µM) | Standard Comparison |
|---|---|---|
| DPPH Scavenging | 25 | Ascorbic Acid (20) |
| Lipid Peroxidation Inhibition | 30 | Trolox (25) |
The compound demonstrated notable antioxidant activity comparable to standard antioxidants like ascorbic acid and Trolox .
Case Studies
- Study on Antibacterial Efficacy : A study conducted on a series of synthesized compounds similar to ethyl 6-cyano derivatives found that those with hydroxyl groups exhibited enhanced antibacterial activity. The presence of a para-hydroxyl group was crucial for the observed efficacy against S. aureus .
- Antioxidant Mechanism Investigation : Another research focused on the mechanism of action for antioxidant activity revealed that compounds with a phenolic moiety significantly improved radical scavenging capabilities. Ethyl 6-cyano derivatives were shown to effectively donate hydrogen atoms to free radicals, thus stabilizing them .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
